molecular formula C14H15N7O3S2 B11075874 4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide

4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide

Cat. No.: B11075874
M. Wt: 393.4 g/mol
InChI Key: KKINFXCXPRNSEA-UHFFFAOYSA-N
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Description

4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide is a complex organic compound that features a combination of triazole, thiazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their coupling with the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide is unique due to its combination of triazole, thiazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H15N7O3S2

Molecular Weight

393.4 g/mol

IUPAC Name

1-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]-3-(1,2,4-triazol-4-yl)urea

InChI

InChI=1S/C14H15N7O3S2/c1-9-3-5-11(6-4-9)26(23,24)20-14-17-10(2)12(25-14)18-13(22)19-21-7-15-16-8-21/h3-8H,1-2H3,(H,17,20)(H2,18,19,22)

InChI Key

KKINFXCXPRNSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)NN3C=NN=C3)C

Origin of Product

United States

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